molecular formula C29H47O3- B1258968 3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate

3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate

Cat. No. B1258968
M. Wt: 443.7 g/mol
InChI Key: UQFZKTIHSICSPG-DSHYQQBWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate is a steroid acid anion that is the conjugate base of 3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid, obtained via deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a 3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid.

Scientific Research Applications

Research on Related Compounds

  • Sterol Metabolism and Function : Sterols, including cholesterol and its derivatives, are fundamental components of cell membranes and precursors to important biological molecules like steroid hormones, bile acids, and vitamin D. The metabolism of sterols involves complex enzymatic pathways that regulate their synthesis, conversion, and degradation, impacting various physiological processes and disease states, including metabolic disorders and cardiovascular diseases (Handa et al., 2008).

  • Implications in Neurosteroidogenesis : Neurosteroids, synthesized in the brain from cholesterol, are involved in the modulation of neurotransmitter receptors and neuronal excitability. Alterations in neurosteroidogenesis have been linked to neurological disorders and are a focus of therapeutic research (Stoffel-Wagner, 2001).

  • Enzymatic Hydroxylation and Carboxylation : The functionalization of sterol molecules, including hydroxylation and carboxylation, is critical for their biological activity and elimination. These modifications can alter the pharmacokinetic properties of sterol-based drugs and their metabolites, influencing efficacy and safety profiles (El-Haj & Ahmed, 2020).

  • Metabolomics in Disease Research : Metabolomic studies, including the analysis of sterol derivatives, provide insights into the metabolic changes associated with diseases such as diabetes mellitus and Alzheimer's disease. Identifying specific metabolites and their pathways can aid in understanding disease mechanisms and developing targeted interventions (Alesi et al., 2021).

properties

Product Name

3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate

Molecular Formula

C29H47O3-

Molecular Weight

443.7 g/mol

IUPAC Name

(3S,4S,5R,9R,10R,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carboxylate

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)21-11-12-22-20-10-13-24-28(5,23(20)14-16-27(21,22)4)17-15-25(30)29(24,6)26(31)32/h10,18-19,21-25,30H,7-9,11-17H2,1-6H3,(H,31,32)/p-1/t19-,21-,22+,23+,24-,25+,27-,28-,29+/m1/s1

InChI Key

UQFZKTIHSICSPG-DSHYQQBWSA-M

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C(=O)[O-])O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4(C)C(=O)[O-])O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate
Reactant of Route 2
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate
Reactant of Route 3
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate
Reactant of Route 4
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate
Reactant of Route 5
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate
Reactant of Route 6
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate

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